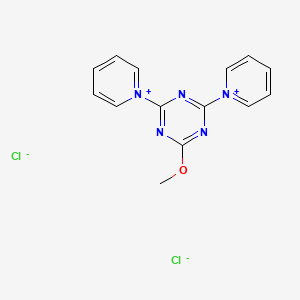
1,1'-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with methoxy and pyridinium groups, which impart unique chemical properties.
Preparation Methods
The synthesis of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methoxy-1,3,5-triazine and pyridine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile, under reflux conditions.
Procedure: The 2,4-dichloro-6-methoxy-1,3,5-triazine is reacted with an excess of pyridine to form the desired product. .
Chemical Reactions Analysis
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and pyridinium groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride can be compared with other triazine derivatives such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides and has different substitution patterns.
6-Methoxy-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors.
2,4,6-Trihydroxy-1,3,5-triazine: Commonly used in the production of resins and adhesives.
The uniqueness of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1445-97-2 |
|---|---|
Molecular Formula |
C14H13Cl2N5O |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-methoxy-4,6-di(pyridin-1-ium-1-yl)-1,3,5-triazine;dichloride |
InChI |
InChI=1S/C14H13N5O.2ClH/c1-20-14-16-12(18-8-4-2-5-9-18)15-13(17-14)19-10-6-3-7-11-19;;/h2-11H,1H3;2*1H/q+2;;/p-2 |
InChI Key |
ZGLITJNQGIMGDB-UHFFFAOYSA-L |
Canonical SMILES |
COC1=NC(=NC(=N1)[N+]2=CC=CC=C2)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


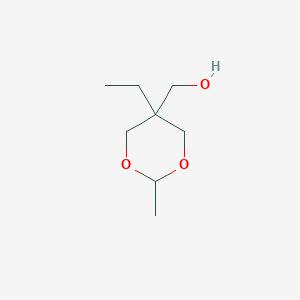
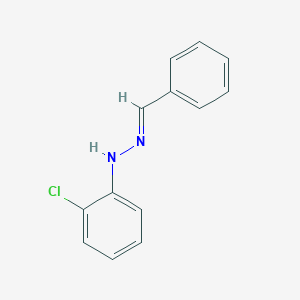

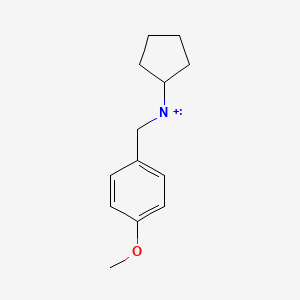
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

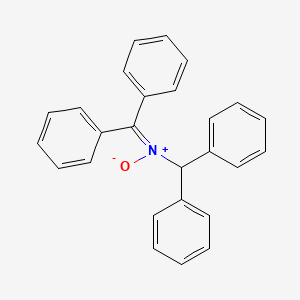
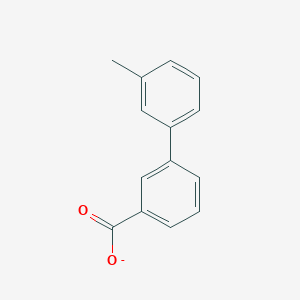
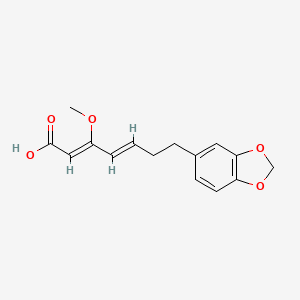
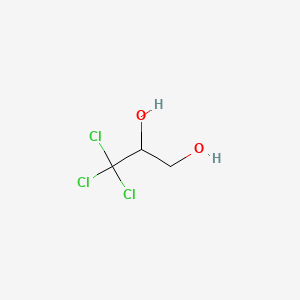

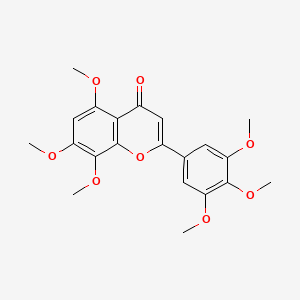
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

